N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzenesulfonamide is a synthetic compound known for its significant biological activities. This compound features a complex structure, combining elements of quinazolinone and benzenesulfonamide, which are often linked to various pharmacological properties. The specific placement of chlorine, methyl, and other functional groups plays a crucial role in its reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic synthesis routes. A common approach might involve:
Starting with an appropriate quinazolinone derivative, which undergoes nitration to introduce a nitro group at a suitable position.
Reduction of the nitro group to form an amine.
Coupling the amine with a chlorinated aromatic compound under specific conditions to form the desired product.
Finally, introduction of the sulfonamide group through sulfonation.
Industrial Production Methods: In an industrial setting, these synthetic routes are optimized for scalability and yield. Typically, high-yield reactions with fewer steps are preferred. The use of catalysts and controlled reaction conditions, such as temperature, pressure, and pH, ensures efficient production. Advanced techniques like continuous flow synthesis might be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Substitution Reactions: Due to the presence of the chlorine atom, it undergoes nucleophilic substitution.
Reduction and Oxidation: The compound can participate in redox reactions, particularly at the sulfonamide group.
Condensation Reactions: Its functional groups allow for various condensation reactions with appropriate reagents.
Nucleophiles: Such as hydroxide or amines for substitution.
Reducing Agents: Like lithium aluminum hydride (LiAlH4) for reduction.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation.
Catalysts: Transition metal catalysts for specific transformations.
Substitution Products: Formation of new compounds with modified aromatic rings.
Reduction Products: Amines or other reduced forms.
Oxidation Products: Sulfoxides or sulfones.
Scientific Research Applications
In Chemistry: The compound is used as a precursor in the synthesis of more complex molecules. Its structure aids in studying various chemical reactions and mechanisms.
In Biology: It has been investigated for its role in inhibiting certain enzymes, which can have implications in disease treatment. Its interactions with biological molecules provide insights into its potential therapeutic applications.
In Medicine: The compound's ability to modulate biological pathways makes it a candidate for drug development. It has shown potential in preclinical studies for treating diseases like cancer or inflammatory conditions.
In Industry: Used in the development of advanced materials and catalysts. Its unique structure can be leveraged to create novel materials with specific properties.
Mechanism of Action
The compound interacts with molecular targets such as enzymes, binding to active sites and inhibiting their activity. This inhibition can disrupt crucial biological pathways, leading to therapeutic effects. Specific pathways involved might include signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds:
Quinazolinone Derivatives: These compounds share the quinazolinone core but differ in substituents.
Benzenesulfonamide Derivatives: Similar to the sulfonamide part of the compound but with variations in other functional groups.
Uniqueness: N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzenesulfonamide stands out due to its specific combination of functional groups, which imparts unique reactivity and biological activity. This distinctiveness makes it valuable in research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-14-7-10-17(11-8-14)30(28,29)25-21-13-16(9-12-19(21)23)26-15(2)24-20-6-4-3-5-18(20)22(26)27/h3-13,25H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSDAXLNGMZUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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